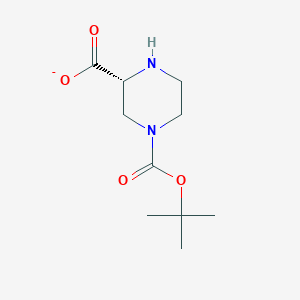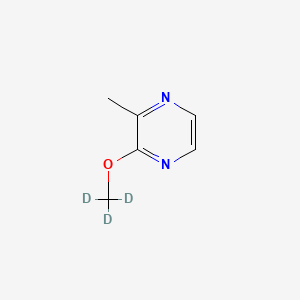
2-Methoxy-3-methylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methylpyrazine-d3 is a deuterated analog of 2-Methoxy-3-methylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyrazine-d3 involves the deuteration of 2-Methoxy-3-methylpyrazine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while reduction may produce deuterated pyrazine compounds .
Aplicaciones Científicas De Investigación
2-Methoxy-3-methylpyrazine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the pathways of pyrazine derivatives in biological systems.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the flavor and fragrance industry to study the impact of isotopic substitution on sensory properties
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methylpyrazine-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in oxidation-reduction reactions and substitution processes, influencing the metabolic fate of pyrazine derivatives
Comparación Con Compuestos Similares
- 2-Methoxy-3-methylpyrazine
- 2,3-Diethyl-5-methylpyrazine
- 2-Methyl-3-methoxypyrazine
Comparison: 2-Methoxy-3-methylpyrazine-d3 is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is essential. Compared to its non-deuterated counterparts, it offers enhanced stability and different metabolic profiles .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
127.16 g/mol |
Nombre IUPAC |
2-methyl-3-(trideuteriomethoxy)pyrazine |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3/i2D3 |
Clave InChI |
VKJIAEQRKBQLLA-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC=CN=C1C |
SMILES canónico |
CC1=NC=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)
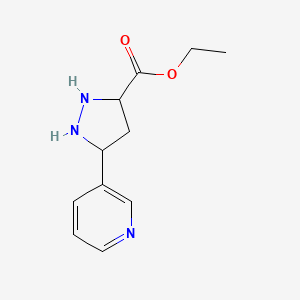
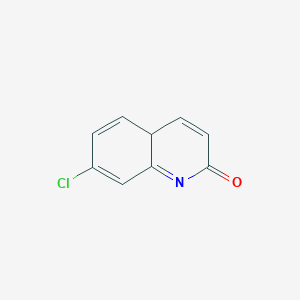
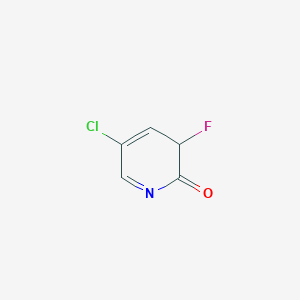


![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)



![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)
